molecular formula C11H14O2 B1334178 3-Isobutoxybenzaldehyde CAS No. 67698-69-5

3-Isobutoxybenzaldehyde

Cat. No.: B1334178
CAS No.: 67698-69-5
M. Wt: 178.23 g/mol
InChI Key: KYAHWUCUKPTNKW-UHFFFAOYSA-N
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Description

3-Isobutoxybenzaldehyde is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is characterized by the presence of an isobutoxy group attached to the benzaldehyde core structure. This compound is primarily used in chemical research and synthesis.

Scientific Research Applications

3-Isobutoxybenzaldehyde is utilized in several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isobutoxybenzaldehyde can be synthesized through the reaction of 3-hydroxybenzaldehyde with isobutyl bromide in the presence of potassium carbonate as a base. The reaction is typically carried out in N,N-dimethylformamide (DMF) at 80°C for 6 hours . The reaction mixture is then cooled, diluted with water, and extracted with diethyl ether. The organic layer is washed, dried, and concentrated to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Isobutoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: It can be reduced to the corresponding alcohol.

    Substitution: The isobutoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: 3-Isobutoxybenzoic acid.

    Reduction: 3-Isobutoxybenzyl alcohol.

    Substitution: Products vary based on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-isobutoxybenzaldehyde involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to participate in typical aldehyde reactions, such as nucleophilic addition and condensation reactions. These interactions can influence various biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

    3-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of an isobutoxy group.

    3-Ethoxybenzaldehyde: Contains an ethoxy group instead of an isobutoxy group.

    3-Butoxybenzaldehyde: Features a butoxy group in place of the isobutoxy group.

Uniqueness: 3-Isobutoxybenzaldehyde is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it valuable for specific synthetic applications.

Properties

IUPAC Name

3-(2-methylpropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(2)8-13-11-5-3-4-10(6-11)7-12/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAHWUCUKPTNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374775
Record name 3-isobutoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67698-69-5
Record name 3-(2-Methylpropoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67698-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-isobutoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 67698-69-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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